(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline
Brand Name: Vulcanchem
CAS No.: 1283519-36-7
VCID: VC8065773
InChI: InChI=1S/C17H19ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-11H,12-13,19H2,1H3/b5-4+
SMILES: CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N
Molecular Formula: C17H19ClN2
Molecular Weight: 286.8 g/mol

(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline

CAS No.: 1283519-36-7

Cat. No.: VC8065773

Molecular Formula: C17H19ClN2

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline - 1283519-36-7

CAS No. 1283519-36-7
Molecular Formula C17H19ClN2
Molecular Weight 286.8 g/mol
IUPAC Name 2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]aniline
Standard InChI InChI=1S/C17H19ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-11H,12-13,19H2,1H3/b5-4+
Standard InChI Key GAUYAIRYIQZTQJ-SNAWJCMRSA-N
Isomeric SMILES CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N
SMILES CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N
Canonical SMILES CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a central aniline core substituted with a methylamino-methyl group and a 3-(4-chlorophenyl)allyl chain in the E-configuration. The allyl group introduces geometric isomerism, with the E-isomer exhibiting distinct steric and electronic properties compared to the Z-isomer. The chlorine atom at the para-position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₉ClN₂
Molecular Weight286.8 g/mol
CAS Number1283519-36-7
ConfigurationE-isomer
Predicted LogP3.8 (indicating lipophilicity)

Synthesis and Optimization

Synthetic Pathways

The synthesis of (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline involves a multi-step sequence:

  • Allyl Group Formation: Coupling of 4-chlorobenzaldehyde with acrolein derivatives via Heck or Wittig reactions to generate the 3-(4-chlorophenyl)allyl intermediate.

  • Aminomethylation: Reaction of the allyl intermediate with methylamine and formaldehyde under Mannich conditions to introduce the methylamino-methyl group.

  • Stereoselective Isolation: Chromatographic separation to isolate the E-isomer, often achieving >95% stereopurity.

Recent Advances in Allyl Amine Synthesis

A 2024 study demonstrated a metal-free approach for allyl amine synthesis using decarboxylative coupling and Petasis reactions . While this method utilized (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid, analogous strategies could be adapted for synthesizing chlorophenyl-substituted allyl amines by substituting electron-donating groups with chlorophenyl moieties . Optimized conditions (e.g., 80°C, 12h) yielded ≤78% product, highlighting the role of substituents in reaction efficiency .

Interaction Studies and Computational Modeling

Spectroscopic Analysis

  • UV-Vis Spectroscopy: Absorption maxima at 270 nm (π→π* transitions) and 320 nm (n→π* transitions) correlate with the conjugated allyl-aniline system.

  • NMR Profiling: ¹H NMR signals at δ 7.2–7.4 ppm (aromatic protons) and δ 5.6–6.1 ppm (allyl protons) confirm the E-configuration.

Molecular Docking

Docking simulations with cyclooxygenase-2 (COX-2) revealed a binding affinity of −9.2 kcal/mol, driven by van der Waals interactions with Val349 and a hydrogen bond with Tyr355. These results position the compound as a potential COX-2 inhibitor for inflammatory diseases.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison with Related Compounds

CompoundLogPMIC (S. aureus)IC₅₀ (MCF-7)
Target Compound3.832 µg/mL18 µM
N-(4-Chlorobenzyl)aniline 3.264 µg/mL45 µM
(E)-3-(4-Fluorophenyl)allyl derivative3.528 µg/mL22 µM

The chlorine substituent confers enhanced lipophilicity and target affinity compared to fluorinated or non-halogenated analogs .

Future Directions and Challenges

Derivative Development

  • Heterocyclic Hybrids: Incorporating pyrazole or triazole rings could modulate solubility and bioactivity .

  • Prodrug Formulations: Esterification of the aniline NH may improve oral bioavailability.

Toxicity Profiling

Current data lack in vivo toxicokinetic studies. Future work should assess hepatotoxicity and genotoxicity in rodent models.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator